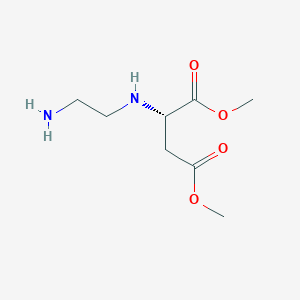
Dimethyl N-(2-aminoethyl)-L-aspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl N-(2-aminoethyl)-L-aspartate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dimethyl group attached to the nitrogen atom of the aminoethyl side chain, which is further connected to the L-aspartate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-(2-aminoethyl)-L-aspartate typically involves the reaction of L-aspartic acid with dimethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: L-aspartic acid, dimethylamine, ethylene oxide.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C. A catalyst such as sodium hydroxide may be used to facilitate the reaction.
Procedure: L-aspartic acid is dissolved in water, and dimethylamine is added to the solution. Ethylene oxide is then introduced slowly while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is isolated by filtration, followed by washing with water and drying under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to achieve the desired quality.
化学反应分析
Types of Reactions
Dimethyl N-(2-aminoethyl)-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in the presence of bases such as triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Dimethyl N-(2-aminoethyl)-L-aspartate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in biochemical pathways and as a potential neurotransmitter analog.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Dimethyl N-(2-aminoethyl)-L-aspartate involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular signaling. The compound may also modulate enzyme activity and affect metabolic processes.
相似化合物的比较
Similar Compounds
N-Methyl-D-aspartate (NMDA): A well-known neurotransmitter analog with similar structural features.
L-Glutamate: An amino acid neurotransmitter with comparable functional groups.
Dimethylglycine: A related compound with a dimethyl group attached to the glycine backbone.
Uniqueness
Dimethyl N-(2-aminoethyl)-L-aspartate is unique due to its specific structural configuration and the presence of both dimethyl and aminoethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
188774-25-6 |
|---|---|
分子式 |
C8H16N2O4 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
dimethyl (2S)-2-(2-aminoethylamino)butanedioate |
InChI |
InChI=1S/C8H16N2O4/c1-13-7(11)5-6(8(12)14-2)10-4-3-9/h6,10H,3-5,9H2,1-2H3/t6-/m0/s1 |
InChI 键 |
PYEIWBQIYDYUQW-LURJTMIESA-N |
手性 SMILES |
COC(=O)C[C@@H](C(=O)OC)NCCN |
规范 SMILES |
COC(=O)CC(C(=O)OC)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
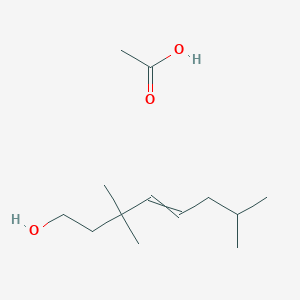

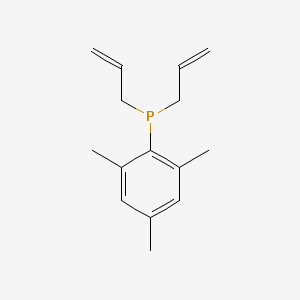
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
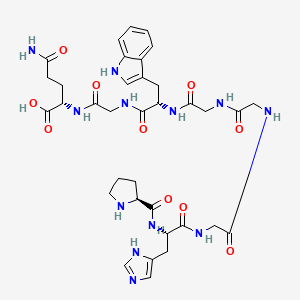
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)

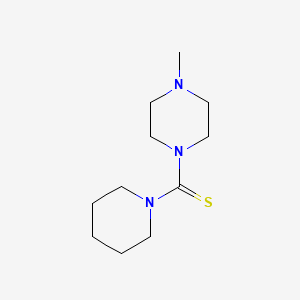

![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
